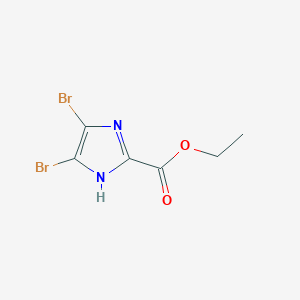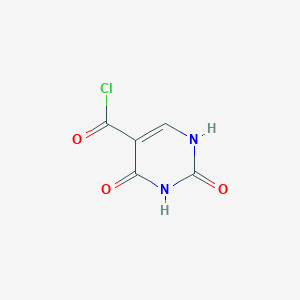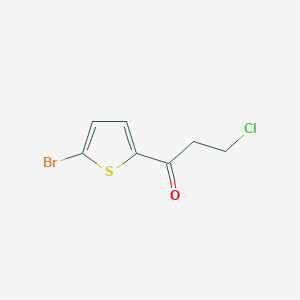
1,3-Dioxoisoindoline-2-carbonyl chloride
Vue d'ensemble
Description
1,3-Dioxoisoindoline-2-carbonyl chloride is a chemical compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a carbonyl chloride group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxoisoindoline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of phthalic anhydride with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindoline-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines or hydrazines to form corresponding amides or hydrazides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, hydrazines, and other nucleophiles. Reaction conditions often involve solvents such as toluene or acetic acid, and may require heating or the use of catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include substituted isoindoline-1,3-diones, amides, and hydrazides .
Applications De Recherche Scientifique
1,3-Dioxoisoindoline-2-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindoline-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted derivatives. These derivatives can interact with biological targets, such as enzymes, through mechanisms like inhibition or activation . The specific molecular targets and pathways involved depend on the nature of the substituted derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Dioxoisoindoline-2-carbonyl chloride include other isoindoline-1,3-dione derivatives, such as:
Phthalimide: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted Isoindoline-1,3-diones: These compounds have diverse applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the carbonyl chloride group, which allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
1,3-dioxoisoindole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO3/c10-9(14)11-7(12)5-3-1-2-4-6(5)8(11)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYISNOCJPEAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492903 | |
| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-75-1 | |
| Record name | 1,3-Dioxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)


![Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1611066.png)





